molecular formula C20H23N3O5S B2606451 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 899999-15-6

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2606451
CAS No.: 899999-15-6
M. Wt: 417.48
InChI Key: ITFLOSBRMVJCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (CAS# 899999-15-6) is a synthetic small molecule with a molecular formula of C20H23N3O5S and a molecular weight of 417.5 g/mol . This oxalamide derivative features a complex structure incorporating three distinct pharmacophoric motifs: a 2,3-dihydrobenzo[b][1,4]dioxine group, a morpholino ring, and a thiophene moiety. The 2,3-dihydrobenzo[b][1,4]dioxine scaffold is of significant interest in medicinal chemistry and has been identified as a key structural feature in inhibitors of important drug targets. For instance, related 2,3-dihydrobenzo[b][1,4]dioxine-carboxamide derivatives have been reported as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a crucial enzyme in DNA repair pathways and a validated target for anticancer therapy . The presence of the morpholino group often contributes to aqueous solubility and influences the pharmacokinetic profile of drug candidates. Researchers can utilize this compound as a chemical reference standard, a building block for more complex molecules, or as a starting point for investigative studies in areas such as oncology research, enzyme inhibition, and structure-activity relationship (SAR) exploration. The product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c24-19(20(25)22-14-3-4-16-17(12-14)28-10-9-27-16)21-13-15(18-2-1-11-29-18)23-5-7-26-8-6-23/h1-4,11-12,15H,5-10,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFLOSBRMVJCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine: This intermediate can be synthesized by the reduction of 2,3-dihydrobenzo[b][1,4]dioxin-6-nitro compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of the oxalamide linkage: The amine intermediate is then reacted with oxalyl chloride to form the corresponding oxalamide.

    Introduction of the morpholino and thiophene groups: The final step involves the reaction of the oxalamide intermediate with 2-morpholino-2-(thiophen-2-yl)ethylamine under suitable conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation could reduce amide groups to amines or alter the thiophene ring’s electronic properties. For example, in analogous systems, LiAlH₄ reduces amides to amines while maintaining the integrity of the dihydrobenzo[b] dioxin core .

Reaction Type Reagent Conditions Outcome
ReductionLiAlH₄Anhydrous etherAmide-to-amine conversion

Substitution Reactions

The morpholino group’s mesylate intermediate (formed via methanesulfonyl chloride) can undergo nucleophilic displacement. In analogous systems, this step enables functionalization with nucleophiles like N-methylpiperazine or pyrimidinyl-piperazine .

Reaction Type Reagent Conditions Outcome
SubstitutionMethanesulfonyl chlorideTriethylamine, rtFormation of mesylate intermediate

Reactivity of Functional Groups

  • Amide Groups : Prone to hydrolysis or nucleophilic attack, enabling functionalization.

  • Morpholino Ring : Susceptible to ring-opening under acidic or basic conditions.

  • Thiophene Substituent : Can undergo electrophilic substitution or metal-mediated coupling.

Structural Analogies

In PARP1 inhibitor studies, dihydrobenzo[b] dioxine derivatives (e.g., compound 4 ) showed enhanced potency after structural modifications, including nitration and scaffold hopping . This suggests that substitutions on the dioxine core significantly impact reactivity and biological activity.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is C₁₉H₁₈N₄O₄. The compound comprises a dihydrobenzo[b][1,4]dioxin moiety linked through an oxalamide bond to a morpholino group substituted with a thiophene ring.

Synthesis Overview:
The synthesis typically involves several key steps:

  • Formation of Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through cyclization reactions from suitable precursors.
  • Introduction of Morpholino Group: This step generally involves the reaction of morpholine with an appropriate alkylating agent.
  • Coupling via Oxalamide Linkage: The final step involves the reaction of the dihydrobenzo[b][1,4]dioxin derivative with morpholinopropylamine in the presence of oxalyl chloride.

Biological Activities

Preliminary studies have indicated that this compound exhibits multiple biological activities:

Enzyme Inhibition

Research suggests that compounds containing the dihydrobenzo[b][1,4]dioxin moiety may act as enzyme inhibitors. In silico studies have shown promising interactions with enzymes such as:

  • Alpha-glucosidase
  • Acetylcholinesterase

These interactions are crucial for predicting its efficacy as a therapeutic agent.

Antioxidant Activity

The oxalamide functional group is associated with antioxidant properties, potentially protecting cells from oxidative damage.

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds:

Study Compound Findings
Study 1N-(4-Methylbenzoyl)glycineDemonstrated anti-inflammatory effects.
Study 22-(Benzodioxan-6-yl)acetamideShowed significant antioxidant activity.
Study 3N-(2-Hydroxyphenyl)acetamideExhibited analgesic properties.

These findings suggest that this compound may also possess similar therapeutic effects.

Potential Therapeutic Applications

The unique combination of structural features in this compound enhances its potential as a therapeutic agent:

  • Cancer Treatment: Given its enzyme inhibition properties, it may serve as a lead compound for developing anticancer agents.
  • Neuroprotective Agents: Its interactions with acetylcholinesterase could provide insights into treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Scaffold Key Functional Groups Potential Applications Source
Target Compound Dihydrobenzo dioxin Oxalamide, morpholino, thiophene Research/Medicinal Chemistry N/A
2,3-Dihydro-1,2-benzothiazole 1,1-dioxides (11) Benzothiazole dioxide Sulfonamide, dimethyl Chemical synthesis intermediate
Etaconazole Triazole + dioxolane Dichlorophenyl, 1,2,4-triazole Antifungal pesticide
Propiconazole Triazole + dioxolane Dichlorophenyl, 1,2,4-triazole Antifungal pesticide

Table 2: Estimated Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~450 2.5–3.5 2 8
Compound 11 () ~300 1.0–1.5 1 5
Etaconazole 328.2 3.8 1 5

*LogP values estimated using fragment-based methods.

Research Findings and Implications

  • Synthetic Pathways : The target compound’s synthesis likely involves multi-step coupling reactions, contrasting with the one-step cyclization methods for benzothiazole dioxides in .
  • Biological Activity: While triazole pesticides () target fungal cytochrome P450 enzymes, the oxalamide linker and morpholino group in the target compound could enable interactions with kinases or GPCRs, common in drug discovery.
  • Stability : The dihydrobenzo dioxin scaffold may offer greater oxidative stability compared to the dioxolane rings in triazole pesticides.

Q & A

Q. What are the recommended synthetic routes for N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, and how can yield and purity be optimized?

Methodological Answer:

  • Stepwise Coupling Reactions : Begin with the synthesis of the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine moiety via nucleophilic substitution or palladium-catalyzed coupling. For the morpholino-thiophene ethylamine fragment, employ reductive amination between 2-morpholino-2-(thiophen-2-yl)acetaldehyde and ethylamine. Final oxalamide formation can be achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
  • Purity Optimization : Use flash chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization from ethanol/water (1:1). Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How should researchers characterize the compound’s structure and confirm its identity?

Methodological Answer:

  • Spectroscopic Confirmation :
    • 1H/13C NMR : Assign peaks for the dihydrodioxin aromatic protons (δ 6.7–7.1 ppm), morpholino protons (δ 3.5–3.7 ppm), and thiophene protons (δ 7.2–7.4 ppm). The oxalamide carbonyls appear at ~165–170 ppm in 13C NMR .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
  • Elemental Analysis : Match calculated and observed C, H, N, S percentages within ±0.3% .

Advanced Research Questions

Q. What experimental strategies can address conflicting bioactivity data in different assay systems?

Methodological Answer:

  • Orthogonal Assays : Validate activity in cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) assays. For example, if the compound shows poor activity in live cells but strong enzyme inhibition, assess membrane permeability via PAMPA or Caco-2 models .
  • Metabolite Interference : Perform stability studies in assay media (e.g., liver microsomes) to rule out rapid degradation. Use LC-MS to identify metabolites .

Q. How can computational modeling predict the compound’s target interactions and selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of related targets (e.g., kinases, GPCRs). Prioritize targets with high docking scores and complementary pharmacophore features (e.g., hydrogen bonds with the oxalamide group) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .

Q. What methodologies resolve discrepancies in solubility and formulation stability during preclinical studies?

Methodological Answer:

  • Solubility Enhancement : Test co-solvents (e.g., PEG-400, DMSO) or cyclodextrin complexes. Use dynamic light scattering (DLS) to monitor aggregation.
  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH to 6–7 if degradation via hydrolysis is observed .

Q. How should researchers design selectivity screens to avoid off-target effects in vivo?

Methodological Answer:

  • Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler to test inhibition against 100+ kinases at 1 µM. Focus on kinases sharing structural motifs with the primary target .
  • Safety Pharmacopeia Assays : Assess hERG inhibition (patch-clamp), CYP450 inhibition (fluorescence-based), and plasma protein binding (ultrafiltration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.